molecular formula C14H13FO2 B14029981 2-(Benzyloxy)-1-fluoro-4-methoxybenzene

2-(Benzyloxy)-1-fluoro-4-methoxybenzene

Cat. No.: B14029981
M. Wt: 232.25 g/mol
InChI Key: SFXBRYSXWPFMKR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-fluoro-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroanisole and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of 4-fluoroanisole.

    Ether Formation: The deprotonated 4-fluoroanisole is then reacted with benzyl bromide to form the desired ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(Benzyloxy)-1-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the aromatic ring. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-fluoro-4-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

1-fluoro-4-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C14H13FO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

SFXBRYSXWPFMKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

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